rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis
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Overview
Description
rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an indane moiety and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups in the presence of nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential effects on biological systems.
Industrial Applications: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a different functional group but similar structural complexity.
Methylammonium lead halide: A compound with applications in solar cells and other electronic devices.
Diethyl malonate: A compound used in the synthesis of barbiturates and other pharmaceuticals.
Uniqueness
rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis is unique due to its specific chiral structure and the presence of both an indane moiety and a methanamine group. This combination of features makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(3-propan-2-yl-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H |
InChI Key |
VZIKZGIICVQSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CN.Cl |
Origin of Product |
United States |
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